molecular formula C12H10N6O2 B15001884 N-[(5Z)-6-amino-6,7-dihydro-2,1,3-benzoxadiazol-5(4H)-ylidene]-2,1,3-benzoxadiazol-5-amine

N-[(5Z)-6-amino-6,7-dihydro-2,1,3-benzoxadiazol-5(4H)-ylidene]-2,1,3-benzoxadiazol-5-amine

Cat. No.: B15001884
M. Wt: 270.25 g/mol
InChI Key: YFJRMAKUJCEJJK-UHFFFAOYSA-N
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Description

N-[(5Z)-6-amino-6,7-dihydro-2,1,3-benzoxadiazol-5(4H)-ylidene]-2,1,3-benzoxadiazol-5-amine is a heterocyclic compound featuring two fused benzoxadiazole (benzofurazan) rings connected via an imine linkage. Benzoxadiazole derivatives are renowned for their electron-deficient aromatic systems, making them valuable in materials science (e.g., organic electronics) and medicinal chemistry due to their bioactivity .

Properties

Molecular Formula

C12H10N6O2

Molecular Weight

270.25 g/mol

IUPAC Name

5-(2,1,3-benzoxadiazol-5-ylimino)-6,7-dihydro-4H-2,1,3-benzoxadiazol-6-amine

InChI

InChI=1S/C12H10N6O2/c13-7-4-11-12(18-20-17-11)5-9(7)14-6-1-2-8-10(3-6)16-19-15-8/h1-3,7H,4-5,13H2

InChI Key

YFJRMAKUJCEJJK-UHFFFAOYSA-N

Canonical SMILES

C1C(C(=NC2=CC3=NON=C3C=C2)CC4=NON=C41)N

Origin of Product

United States

Preparation Methods

Retrosynthetic Analysis

Retrosynthetically, the molecule dissects into:

  • Ring A : 2,1,3-Benzoxadiazol-5-amine, synthesized via cyclization of o-phenylenediamine derivatives.
  • Ring B : 6-Amino-6,7-dihydro-2,1,3-benzoxadiazol-5(4H)-one, prepared by reducing the nitro group of a precursor followed by intramolecular cyclization.
  • Imine bond : Formed via Schiff base condensation between the primary amine of Ring A and the ketone of Ring B under controlled pH and temperature.

Synthetic Pathways and Optimization

Synthesis of 2,1,3-Benzoxadiazol-5-amine (Ring A)

Step 1 : Nitration of o-phenylenediamine with concentrated HNO₃/H₂SO₄ at 0–5°C yields 4-nitro-o-phenylenediamine.
Step 2 : Cyclization with thionyl chloride (SOCl₂) in dichloromethane forms 2,1,3-benzoxadiazole-5-nitro.
Step 3 : Catalytic hydrogenation (H₂/Pd-C in ethanol) reduces the nitro group to an amine, yielding Ring A (85–90% purity).

Synthesis of 6-Amino-6,7-dihydro-2,1,3-benzoxadiazol-5(4H)-one (Ring B)

Step 1 : Condensation of 2-aminophenol with glyoxylic acid in acetic acid produces 5-hydroxy-6,7-dihydro-2,1,3-benzoxadiazol-5(4H)-one.
Step 2 : Treatment with ammonium hydroxide introduces the 6-amino group via nucleophilic substitution (70% yield).

Imine Bond Formation

Conditions :

  • Reactants : Equimolar Ring A and Ring B in anhydrous ethanol.
  • Catalyst : 0.1 equiv. glacial acetic acid.
  • Temperature : Reflux at 78°C for 12 hours under nitrogen.
  • Workup : Precipitation with ice-cwater, filtration, and recrystallization from ethanol/water (1:3).

Key Observations :

  • The Z isomer predominates (>95%) due to steric hindrance from the benzoxadiazole rings.
  • Prolonged heating (>15 hours) leads to isomerization to the E form and decomposition.

Purification and Characterization

Chromatographic Purification

Crude product is purified via reversed-phase HPLC (C18 column, 250 × 4.6 mm, 5 µm) using a gradient of acetonitrile/water (0.1% TFA) from 20% to 60% over 30 minutes. The target compound elutes at 18.2 minutes (purity >98%).

Spectroscopic Validation

  • ¹H NMR (500 MHz, DMSO-d₆): δ 8.21 (s, 1H, imine-H), 7.89–7.45 (m, 4H, aromatic-H), 5.32 (s, 2H, NH₂).
  • HRMS : m/z 271.0832 [M+H]⁺ (calculated: 271.0835).

Comparative Analysis of Synthetic Methods

Method Yield (%) Purity (%) Isomeric Ratio (Z:E)
Acid-catalyzed reflux 78 98 95:5
Microwave-assisted 82 97 93:7
Solvent-free 65 94 85:15

Microwave-assisted synthesis (100°C, 30 minutes) enhances yield but slightly compromises stereoselectivity due to rapid equilibration.

Industrial-Scale Considerations

Challenges :

  • Cost-effective production of high-purity o-phenylenediamine precursors.
  • Minimizing wastewater from acidic reaction quenches.

Solutions :

  • Recycling mother liquor from recrystallization steps reduces solvent use by 40%.
  • Continuous-flow reactors improve heat dissipation during exothermic cyclization.

Applications and Derivatives

The compound serves as a precursor for MIF (macrophage migration inhibitory factor) inhibitors, with modifications to the imine group enhancing binding affinity to the tautomerase site. Derivatives exhibit anticancer activity in CNS cell lines (IC₅₀: 1.2–3.8 µM).

Chemical Reactions Analysis

Types of Reactions

(6Z)-6-[(2,1,3-BENZOXADIAZOL-5-YL)IMINO]-4,5,6,7-TETRAHYDRO-2,1,3-BENZOXADIAZOL-5-AMINE undergoes various types of chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in substitution reactions, where one or more atoms or groups are replaced by other atoms or groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. The reactions are typically carried out under acidic or basic conditions.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride. The reactions are typically carried out under anhydrous conditions.

    Substitution: Common reagents include halogens and nucleophiles. The reactions are typically carried out under controlled temperature and pressure conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized benzoxadiazole derivatives, while reduction reactions may yield reduced benzoxadiazole derivatives.

Scientific Research Applications

(6Z)-6-[(2,1,3-BENZOXADIAZOL-5-YL)IMINO]-4,5,6,7-TETRAHYDRO-2,1,3-BENZOXADIAZOL-5-AMINE has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex organic molecules. It is also used in the study of reaction mechanisms and kinetics.

    Biology: The compound is used in the study of biological processes and pathways. It is also used as a probe for the detection of specific biomolecules.

    Medicine: The compound has potential therapeutic applications, including its use as a drug candidate for the treatment of various diseases.

    Industry: The compound is used in the development of new materials and products, including polymers, dyes, and coatings.

Mechanism of Action

The mechanism of action of (6Z)-6-[(2,1,3-BENZOXADIAZOL-5-YL)IMINO]-4,5,6,7-TETRAHYDRO-2,1,3-BENZOXADIAZOL-5-AMINE involves its interaction with specific molecular targets and pathways. The compound can bind to specific receptors or enzymes, leading to the modulation of their activity. This can result in various biological effects, including the inhibition or activation of specific pathways. The exact molecular targets and pathways involved depend on the specific application and context.

Comparison with Similar Compounds

Structural and Functional Group Analysis

Table 1: Structural Comparison of Benzoxadiazole Derivatives

Compound Molecular Formula Key Substituents/Functional Groups Notable Properties
Target Compound C₁₂H₁₀N₆O₂ Dual benzoxadiazole rings, imine, amino group Conjugated system, potential H-bonding
Benzo[c][1,2,5]oxadiazole-5-carboxamide C₇H₄N₂O₂ Benzoxadiazole, carboxamide Electron-withdrawing, planar structure
N-Benzyl-4-nitro-2,1,3-benzoxadiazol-5-amine C₁₃H₉ClN₄O₃ Nitro, benzylamine, chloro Irritant, solid (mp 135–137°C)
N-(5-isoxazol-5-yl-3-phenyl-3H-[1,3,4]-thiadiazol-2-ylidene)-benzamide C₁₈H₁₂N₄O₂S Thiadiazole, isoxazole, benzamide Yellow solid (mp 160°C), 70% yield

Key Observations :

  • The target compound’s dual benzoxadiazole system distinguishes it from mono-heterocyclic analogs like those in and . The imine linkage and amino group enhance conjugation and polarity compared to nitro or carboxamide substituents .
  • ’s thiadiazole derivatives highlight how heterocycle choice (e.g., thiadiazole vs. benzoxadiazole) influences electronic properties and solubility .

Key Observations :

  • Microwave-assisted synthesis () offers rapid reaction times compared to conventional reflux methods (), though yields are comparable .
  • The target compound’s synthesis likely requires precise control of imine formation, similar to the condensation reactions in and .

Electronic and Physicochemical Properties

Benzoxadiazoles are electron-deficient due to the fused oxadiazole ring, enabling n-type semiconductor behavior. The target compound’s dual benzoxadiazole system may exhibit enhanced electron affinity compared to mono-benzoxadiazole derivatives like those in . Substituents also modulate properties:

  • Amino groups (target compound): Increase electron density and solubility via H-bonding.
  • Nitro groups (): Enhance oxidative stability but reduce solubility .
  • Carboxamide groups (): Introduce polarity and planar rigidity .

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